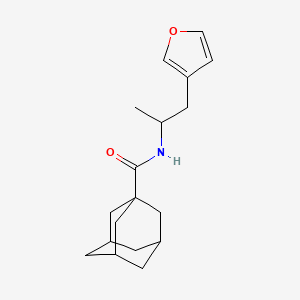
(3r,5r,7r)-N-(1-(furan-3-yl)propan-2-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3r,5r,7r)-N-(1-(furan-3-yl)propan-2-yl)adamantane-1-carboxamide, commonly known as 'Furadam', is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. Furadam is a derivative of adamantane, a rigid and highly stable hydrocarbon, which confers unique properties to the molecule. The aim of
Scientific Research Applications
Polymer Synthesis
- Furan-based poly(esteramide)s are synthesized using a biobased diester, demonstrating the involvement of compounds related to "(3r,5r,7r)-N-(1-(furan-3-yl)propan-2-yl)adamantane-1-carboxamide" in the creation of new polymeric materials. These copolyesteramides exhibit thermal stability and amorphous characteristics, underlining their potential in material science applications (Triki et al., 2013).
Crystallography and Synthon Analysis
- The study of bridgehead-functionalized adamantanes, such as tri- and tetra-amides, explores their crystalline structures and hydrogen-bonded assembly. These compounds, closely related to the target molecule, are important for understanding molecular interactions in crystal engineering (Boldog et al., 2019).
Advanced Material Properties
- New polyamides containing adamantyl and diamantyl moieties exhibit unique properties like high glass transition temperatures and thermal stability. This research highlights the importance of adamantane derivatives in the development of high-performance materials (Chern et al., 1998).
Antiviral Research
- Adamantane derivatives have been synthesized for potential antiviral applications. For instance, certain adamantane-based carboxamides demonstrate inhibitory effects against influenza viruses, indicating the compound's relevance in medicinal chemistry and pharmaceutical research (Göktaş et al., 2012).
Metal-Organic Frameworks
- Functionalized adamantane tectons are used in designing mixed-ligand copper(II) metal-organic frameworks. These frameworks showcase the compound's role in coordination chemistry and the creation of complex molecular structures (Senchyk et al., 2013).
Antibacterial Agents
- Novel adamantane-1-carbohydrazides exhibit potent antibacterial activity, demonstrating the compound's significance in developing new antibacterial agents. This underscores its importance in addressing microbial resistance (Al-Wahaibi et al., 2020).
properties
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-12(4-13-2-3-21-11-13)19-17(20)18-8-14-5-15(9-18)7-16(6-14)10-18/h2-3,11-12,14-16H,4-10H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIGMTPWZZUDIRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

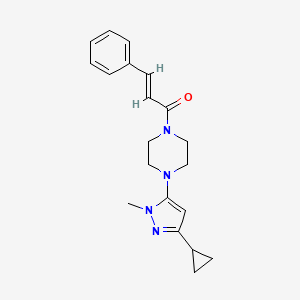

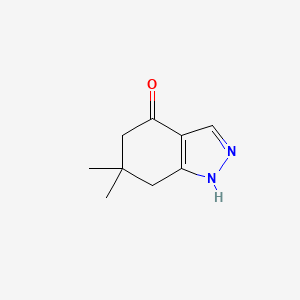
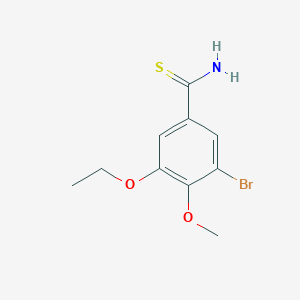

![N-(3-methoxybenzyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2387563.png)
![N-[(1-Prop-2-enoylpiperidin-4-yl)methyl]acetamide](/img/structure/B2387565.png)
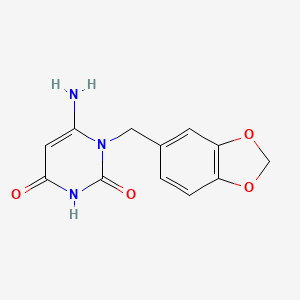

![1-(3-methoxyphenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2387572.png)
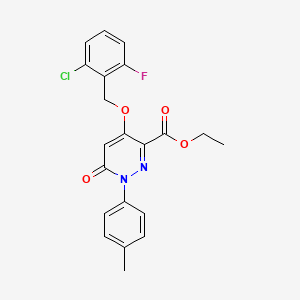
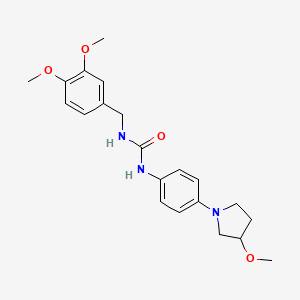
![1-[1,1'-Biphenyl]-4-yl-3-[(4-fluorophenyl)sulfonyl]-1-propanone](/img/structure/B2387575.png)
![3-Methyl-5-[[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2387576.png)